molecular formula C13H12N4O3S B12808408 7-Benzyl-1-hydroxy-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione CAS No. 1091-72-1

7-Benzyl-1-hydroxy-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12808408
CAS No.: 1091-72-1
M. Wt: 304.33 g/mol
InChI Key: PDCWDPJIFWRJKS-UHFFFAOYSA-N
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Description

7-Benzyl-1-hydroxy-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. The presence of benzyl, hydroxy, and methylthio groups in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1-hydroxy-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a benzyl halide, followed by the introduction of a methylthio group through nucleophilic substitution. The hydroxy group can be introduced via oxidation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1-hydroxy-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the methylthio group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Benzyl halides, methylthiolates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-Benzyl-1-hydroxy-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Benzyl-1-hydroxy-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the benzyl, hydroxy, and methylthio groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate with mild stimulant properties.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

7-Benzyl-1-hydroxy-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the benzyl and methylthio groups, which are not commonly found in other purine derivatives

Properties

CAS No.

1091-72-1

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

7-benzyl-1-hydroxy-8-methylsulfanyl-3H-purine-2,6-dione

InChI

InChI=1S/C13H12N4O3S/c1-21-13-15-10-9(11(18)17(20)12(19)14-10)16(13)7-8-5-3-2-4-6-8/h2-6,20H,7H2,1H3,(H,14,19)

InChI Key

PDCWDPJIFWRJKS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2)O

Origin of Product

United States

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